Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is a chemical compound with the molecular formula C26H27O3P. It is also known by its systematic name, phosphine oxide, phenylbis(2,4,6-trimethylbenzoyl)- . This compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a central methanone unit through a 1,3-phenylenebis linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a suitable phosphine oxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce methanol derivatives .
Scientific Research Applications
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves its ability to absorb light and generate reactive species. In photoinitiation, the compound absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions . The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 2,4,6-trimethyl-: Similar in structure but lacks the phosphine oxide group.
Ethanone, 1-(2,4,6-trimethylphenyl)-: Another related compound with a simpler structure.
Uniqueness
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is unique due to its dual 2,4,6-trimethylphenyl groups and the presence of a phosphine oxide moiety. This structure imparts distinct photophysical properties, making it highly effective as a photoinitiator .
Properties
CAS No. |
40777-49-9 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[3-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H26O2/c1-15-10-17(3)23(18(4)11-15)25(27)21-8-7-9-22(14-21)26(28)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
InChI Key |
XJFPHSWYBDBNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.